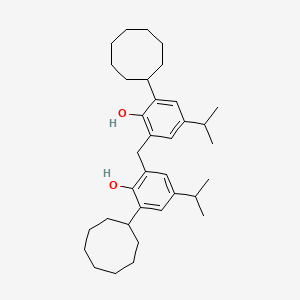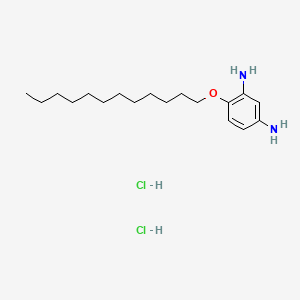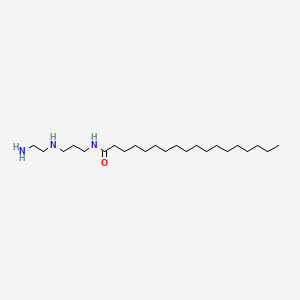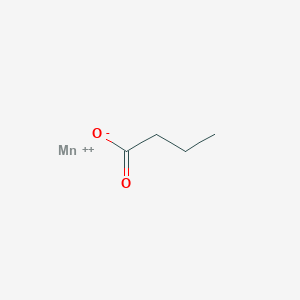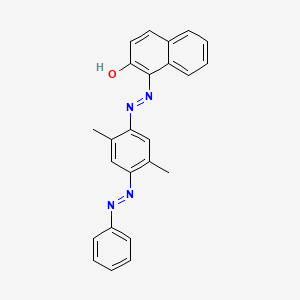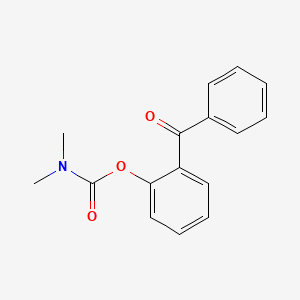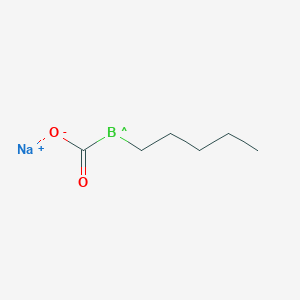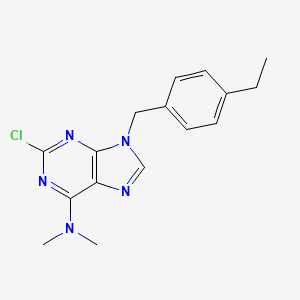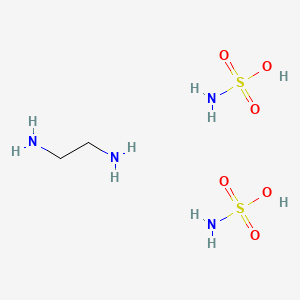
Ethylenediammonium disulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediammonium disulphamate is a chemical compound with the molecular formula C₂H₁₄N₄O₆S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediammonium disulphamate can be synthesized through the reaction of ethylenediamine with sulphamic acid under controlled conditions. The reaction typically involves mixing ethylenediamine with an aqueous solution of sulphamic acid, followed by crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethylenediammonium disulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxoacids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylenediammonium disulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of ethylenediammonium disulphamate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymatic pathways, leading to altered biochemical processes. The compound’s effects are mediated through its binding to active sites and subsequent modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Ethylenediammonium sulfate
- Ethylenediammonium dichloride
- Ethylenediammonium diiodide
Uniqueness
Ethylenediammonium disulphamate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of stability and reactivity compared to similar compounds, making it a valuable reagent in various applications .
Properties
CAS No. |
50883-59-5 |
|---|---|
Molecular Formula |
C2H14N4O6S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
ethane-1,2-diamine;sulfamic acid |
InChI |
InChI=1S/C2H8N2.2H3NO3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*(H3,1,2,3,4) |
InChI Key |
NGAPHISYBLYKTB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.NS(=O)(=O)O.NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
